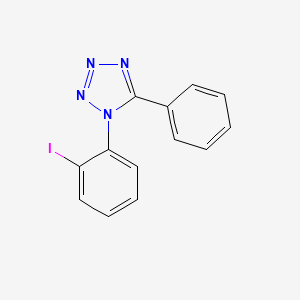
1-(2-iodophenyl)-5-phenyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE is a heterocyclic compound that features both iodine and phenyl groups attached to a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE typically involves the reaction of 2-iodoaniline with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine group to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl tetrazole oxides, while substitution reactions can produce various substituted tetrazoles.
Aplicaciones Científicas De Investigación
1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes, although specific details depend on the context of its application.
Comparación Con Compuestos Similares
- 1-(2-BROMO-PHENYL)-5-PHENYL-1H-TETRAZOLE
- 1-(2-CHLORO-PHENYL)-5-PHENYL-1H-TETRAZOLE
- 1-(2-FLUORO-PHENYL)-5-PHENYL-1H-TETRAZOLE
Comparison: Compared to its analogs, 1-(2-IODO-PHENYL)-5-PHENYL-1H-TETRAZOLE is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties
Propiedades
Fórmula molecular |
C13H9IN4 |
|---|---|
Peso molecular |
348.14 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9IN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
XRMSTMSFRJTCAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



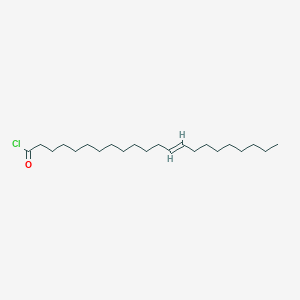
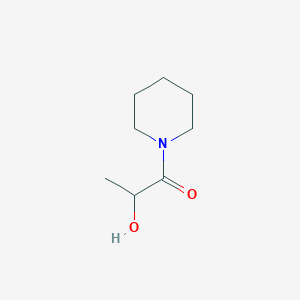
![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
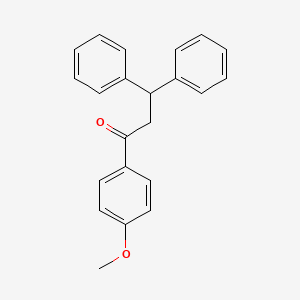
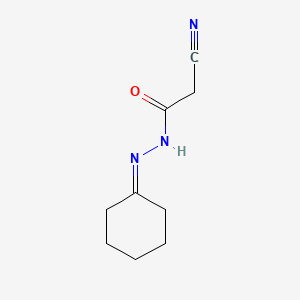
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)


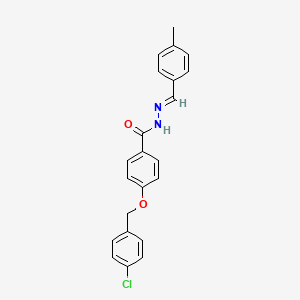
![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
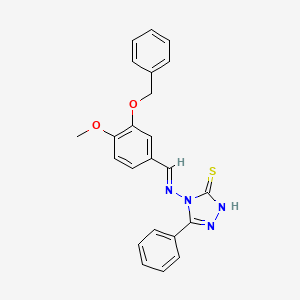
![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)
